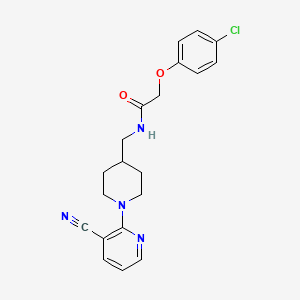

2-(4-chlorophenoxy)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c21-17-3-5-18(6-4-17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)2-1-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNITVIQUIQPTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in biological activity, synthesis, and physicochemical properties:

Key Observations:

Structural Flexibility: The piperidine ring in the target compound can be replaced with azetidine (a four-membered ring) to modulate ring strain and binding kinetics . Substituting the 3-cyanopyridinyl group with benzyl or indolin-2-one moieties shifts biological targets (e.g., from ATF4 to AChE) .

Synthetic Efficiency :

- The target compound’s synthesis (85% yield) is more efficient than derivatives requiring titanium catalysts (19% yield) .

- Ethynazetidine analogs may face synthetic challenges due to strained ring systems, though specific yields are unreported .

Biological Activity: The 4-chlorophenoxy group is a conserved feature in ATF4 inhibitors, while modifications to the heterocyclic core (e.g., pyridine vs. pyrimidine) alter selectivity . Introducing methylpiperazine (as in ) may improve blood-brain barrier penetration for CNS applications.

Physicochemical Properties: Melting points for similar chlorophenoxy-acetamides range from 268–287°C, correlating with aromatic stacking and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.